Cas no 82560-60-9 (Ethyl 3-(sec-butylamino)propanoate)
Ethyl 3-(sec-butylamino)propanoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-(sec-butylamino)propanoate
- AKOS005289663
- MFCD01475853
- SCHEMBL3987200
- Ethyl 3-[(butan-2-yl)amino]propanoate
- 82560-60-9
- ethyl 3-(butan-2-ylamino)propanoate
- DB-208709
-
- MDL: MFCD01475853
- Inchi: 1S/C9H19NO2/c1-4-8(3)10-7-6-9(11)12-5-2/h8,10H,4-7H2,1-3H3
- InChI Key: QYLZGYGTVCVQMC-UHFFFAOYSA-N
- SMILES: O(CC)C(CCNC(C)CC)=O
Computed Properties
- Exact Mass: 173.141578849g/mol
- Monoisotopic Mass: 173.141578849g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 7
- Complexity: 126
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 38.3Ų
Ethyl 3-(sec-butylamino)propanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB420352-1 g |
Ethyl 3-[(butan-2-yl)amino]propanoate |
82560-60-9 | 1g |
€154.60 | 2022-06-10 | ||
| abcr | AB420352-5 g |
Ethyl 3-[(butan-2-yl)amino]propanoate |
82560-60-9 | 5g |
€282.40 | 2022-06-10 | ||
| abcr | AB420352-10 g |
Ethyl 3-[(butan-2-yl)amino]propanoate |
82560-60-9 | 10g |
€381.80 | 2022-06-10 | ||
| abcr | AB420352-25 g |
Ethyl 3-[(butan-2-yl)amino]propanoate |
82560-60-9 | 25g |
€538.00 | 2022-06-10 | ||
| Chemenu | CM543046-500mg |
Ethyl 3-[(butan-2-yl)amino]propanoate |
82560-60-9 | 95%+ | 500mg |
$398 | 2024-07-23 | |
| Chemenu | CM543046-10g |
Ethyl 3-[(butan-2-yl)amino]propanoate |
82560-60-9 | 95%+ | 10g |
$1151 | 2024-07-23 | |
| abcr | AB420352-1g |
Ethyl 3-[(butan-2-yl)amino]propanoate; . |
82560-60-9 | 1g |
€467.00 | 2025-04-16 | ||
| abcr | AB420352-5g |
Ethyl 3-[(butan-2-yl)amino]propanoate; . |
82560-60-9 | 5g |
€722.60 | 2025-04-16 | ||
| abcr | AB420352-10g |
Ethyl 3-[(butan-2-yl)amino]propanoate; . |
82560-60-9 | 10g |
€935.60 | 2025-04-16 | ||
| abcr | AB420352-25g |
Ethyl 3-[(butan-2-yl)amino]propanoate; . |
82560-60-9 | 25g |
€1361.60 | 2025-04-16 |
Ethyl 3-(sec-butylamino)propanoate Suppliers
Ethyl 3-(sec-butylamino)propanoate Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Additional information on Ethyl 3-(sec-butylamino)propanoate
Ethyl 3-(sec-butylamino)propanoate (CAS No. 82560-60-9): A Comprehensive Overview in Modern Chemical Research
Ethyl 3-(sec-butylamino)propanoate, identified by its chemical abstracts service number CAS No. 82560-60-9, is a compound of significant interest in the realm of chemical and pharmaceutical research. This ester, characterized by its unique structural and functional properties, has garnered attention for its potential applications in various scientific domains. The compound's molecular structure, featuring a sec-butylamino group attached to a propanoate backbone with an ethyl ester moiety, positions it as a versatile intermediate in synthetic chemistry and a candidate for further exploration in medicinal chemistry.
The synthesis of Ethyl 3-(sec-butylamino)propanoate involves well-established organic reactions, typically starting from readily available precursors such as sec-butylamine and propanoic acid or its derivatives. The reaction pathway often employs esterification techniques, possibly catalyzed by acids or enzymes, to form the ethyl ester of propanoic acid. The introduction of the sec-butylamino group subsequent to the ester formation is a critical step, requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including catalytic hydrogenation or nucleophilic substitution reactions, may be employed to achieve this transformation efficiently.
In recent years, Ethyl 3-(sec-butylamino)propanoate has been explored for its pharmacological properties. Its structural motif suggests potential bioactivity, making it a valuable scaffold for drug discovery programs. Researchers have been particularly interested in its interaction with biological targets such as enzymes and receptors. Computational modeling and molecular docking studies have been instrumental in predicting the compound's binding affinity and mechanism of action. These studies have hinted at its potential as an inhibitor or modulator of various therapeutic pathways, although further experimental validation is necessary to confirm these hypotheses.
One of the most promising areas of research involving Ethyl 3-(sec-butylamino)propanoate is its application in the development of novel therapeutics. The sec-butylamino group provides a lipophilic character that can enhance membrane permeability, making the compound a candidate for oral or topical formulations. Additionally, the propanoate ester moiety can be modified to introduce additional functional groups, allowing for the creation of derivatives with tailored properties. Such modifications could lead to compounds with improved pharmacokinetic profiles or enhanced target specificity.
Recent advancements in biocatalysis have also opened new avenues for the utilization of Ethyl 3-(sec-butylamino)propanoate. Enzymatic approaches offer a sustainable and environmentally friendly alternative to traditional synthetic methods. For instance, lipases and esterases have been employed to facilitate the formation of esters under mild conditions, reducing the need for harsh reagents and solvents. This green chemistry approach aligns with the growing emphasis on sustainable practices in pharmaceutical manufacturing and underscores the compound's versatility as a building block in modern drug development.
The role of Ethyl 3-(sec-butylamino)propanoate in material science is another emerging field of interest. Its unique chemical properties make it suitable for applications in polymer chemistry and coatings. For example, it can be used as an intermediate in the synthesis of polymeric materials with specific functionalities. These materials may find applications in biomedical devices, where controlled degradation rates and biocompatibility are essential requirements. Furthermore, the compound's ability to form stable complexes with other molecules suggests potential uses in nanotechnology and supramolecular chemistry.
As our understanding of complex biological systems continues to grow, Ethyl 3-(sec-butylamino)propanoate is poised to play a pivotal role in interdisciplinary research efforts. Its dual functionality as both a synthetic intermediate and a pharmacologically relevant compound makes it an attractive candidate for collaboration across different scientific disciplines. By leveraging cutting-edge technologies such as high-throughput screening and artificial intelligence-driven drug discovery platforms, researchers can accelerate the identification of novel applications for this compound.
In conclusion, Ethyl 3-(sec-butylamino)propanoate (CAS No. 82560-60-9) represents a fascinating compound with broad implications across multiple sectors of chemical research. Its synthesis, pharmacological potential, and applications in material science highlight its versatility and importance. As scientific methodologies continue to evolve, it is likely that new uses for this compound will be uncovered, further solidifying its place as a cornerstone of modern chemical innovation.
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